Home > Products > Screening Compounds P119758 > Remifentanil Acid
Remifentanil Acid - 132875-68-4

Remifentanil Acid

Catalog Number: EVT-1549767
CAS Number: 132875-68-4
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Remifentanil

Compound Description: Remifentanil is a potent, short-acting μ-opioid agonist used for anesthesia and analgesia. It undergoes rapid hydrolysis by non-specific esterases in the blood and tissues to form its primary metabolite, remifentanil acid [, , ].

Relevance: Remifentanil is the parent compound of remifentanil acid. The rapid metabolism of remifentanil to remifentanil acid is central to its pharmacokinetic profile and clinical use. Understanding the relationship between these two compounds is crucial for determining appropriate dosing regimens and managing potential side effects, especially in patients with renal impairment where remifentanil acid can accumulate [, ].

Norfentanyl

Compound Description: Norfentanyl is the major metabolite of fentanyl, a potent synthetic opioid analgesic. It is pharmacologically active, though less potent than fentanyl [].

Relevance: Norfentanyl, like remifentanil acid, is a metabolite of a clinically important opioid analgesic. The inclusion of norfentanyl in the LC-MS/MS method [] for detecting fentanyl analogues highlights the importance of monitoring both parent compounds and their metabolites in biological samples. While not structurally similar to remifentanil or its acid, the shared context of opioid metabolism and detection makes it a relevant compound for comparison.

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid agonist with analgesic effects approximately 80-100 times more potent than morphine. It is widely used in clinical settings for pain management, particularly during and after surgery [].

Relevance: Although not directly structurally related to remifentanil acid, fentanyl is relevant in this context due to the emergence of illicitly manufactured fentanyl (IMF) analogs []. The development of analytical methods, like the LC-MS/MS technique [], capable of detecting a wide range of fentanyl analogs and metabolites, including remifentanil acid, is crucial for addressing public health concerns related to IMF abuse.

Carfentanil

Compound Description: Carfentanil is a synthetic opioid approximately 10,000 times more potent than morphine. It is primarily used as a large animal tranquilizer [, ].

Relevance: Carfentanil's inclusion in the study [, ] highlights the broad range of fentanyl analogs being detected in biological matrices. Although structurally different from remifentanil acid, the ability of the LC-QTOF method to detect carfentanil and its metabolite, norcarfentanil, demonstrates its utility in identifying emerging fentanyl analogs alongside compounds like remifentanil acid.

Norcarfentanil

Compound Description: Norcarfentanil is a metabolite of carfentanil and, like its parent compound, is a potent opioid agonist [].

Relevance: Norcarfentanil is relevant as a comparison point for remifentanil acid due to their shared identity as metabolites of potent opioid analgesics. The LC-QTOF method [] used to analyze remifentanil and carfentanil also detected their respective metabolites, indicating the method's ability to identify both parent compounds and their breakdown products in biological samples.

Overview

Remifentanil Acid is a derivative of Remifentanil, a potent synthetic opioid primarily used in anesthesia and pain management. It acts as a selective agonist for the mu-opioid receptor, resulting in rapid onset and short duration of action due to its unique metabolic properties. Remifentanil is hydrolyzed by blood and tissue esterases, leading to its quick clearance from the body, making it particularly useful in surgical settings where precise control over analgesia is required.

Source

Remifentanil was first synthesized in the late 1990s and has since been utilized extensively in clinical anesthesia. Its rapid metabolism is attributed to its structure, which includes an ester bond that is susceptible to hydrolysis. This characteristic allows for quick recovery from its effects, which is crucial during procedures requiring fluctuating levels of sedation.

Classification

Remifentanil is classified as a synthetic opioid analgesic. It belongs to the class of drugs known as mu-opioid receptor agonists, similar to other opioids such as fentanyl and sufentanil. Its unique pharmacokinetic profile distinguishes it from traditional opioids.

Synthesis Analysis

Methods

The synthesis of Remifentanil involves several key steps that focus on forming the desired ester and ensuring high purity of the final product. Various synthetic routes have been proposed, including:

  1. Alkylation: The initial step typically involves alkylating a piperidine derivative with a suitable alkylating agent in the presence of a base.
  2. Formation of Intermediates: The reaction yields intermediates that can be further processed through recrystallization or chromatography.
  3. Conversion to Ester: A nitrile group in a cyanopiperidinyl propanoate derivative can be converted to an ester group, which is crucial for the final product's activity .

These methods have been optimized to reduce reaction time and improve yield, often utilizing phase transfer catalysts to enhance efficiency.

Technical Details

The synthesis can be completed in less than 24 hours with careful control of reaction conditions, including temperature and solvent choice. The use of organic solvents like methanol facilitates the purification process through recrystallization or solvent extraction .

Molecular Structure Analysis

Structure

Remifentanil's chemical structure can be represented as follows:

  • Chemical Formula: C17H16N2O2
  • Molecular Weight: 284.32 g/mol

The structure features a piperidine ring, an aromatic system, and an ester functional group, contributing to its pharmacological properties.

Data

The compound exhibits specific stereochemistry that is critical for its interaction with opioid receptors. The three-dimensional conformation allows for effective binding and activation of the mu-opioid receptor.

Chemical Reactions Analysis

Reactions

Remifentanil undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: The ester bond in Remifentanil is hydrolyzed rapidly by plasma esterases, leading to its metabolites.
  2. Degradation: In biological systems, Remifentanil degrades quickly, which is advantageous for controlling analgesia during surgical procedures .

Technical Details

The stability of Remifentanil in biological matrices has been studied extensively, revealing that it can degrade under certain conditions (e.g., temperature fluctuations) unless stabilized by additives like formic acid .

Mechanism of Action

Process

Remifentanil exerts its effects primarily through agonism at the mu-opioid receptor:

  1. Binding: Upon administration, Remifentanil binds to mu-opioid receptors located in the central nervous system.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to decreased neuronal excitability and inhibition of pain transmission.
  3. Rapid Onset and Offset: Due to its rapid metabolism, the analgesic effects are quickly reversible once administration ceases .

Data

Clinical studies have demonstrated that Remifentanil provides effective analgesia with minimal side effects when used appropriately during surgical procedures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Approximately 150-155 °C

Chemical Properties

  • pH: Typically neutral
  • Stability: Sensitive to hydrolysis; stability can be enhanced with proper storage conditions (e.g., refrigeration) and stabilizing agents like formic acid .
Applications

Scientific Uses

Remifentanil is widely used in various medical applications:

  • Anesthesia: Utilized for induction and maintenance of anesthesia due to its rapid onset and offset characteristics.
  • Pain Management: Effective in managing acute pain during surgical procedures.
  • Research: Employed in pharmacological studies investigating opioid receptor dynamics and pain mechanisms.
Chemical Identity and Structural Characterization of Remifentanil Acid

Molecular Structure and Stereochemical Properties

Remifentanil acid (RA), systematically named 3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid, is the primary metabolite of the synthetic opioid remifentanil. Its molecular formula is C₁₉H₂₆N₂O₅, with a molar mass of 362.426 g·mol⁻¹ [2] [9]. Structurally, RA arises from the hydrolysis of remifentanil’s methyl ester group (–COOCH₃) at the piperidine nitrogen’s propanoic acid substituent, converting it to a carboxylic acid moiety (–COOH) (Figure 1) [4] [9]. This hydrolysis eliminates the ester linkage targeted by nonspecific plasma and tissue esterases.

Unlike remifentanil, which contains a prochiral piperidine carbon, RA retains the same tetrahedral carbon (C4) but lacks chiral centers due to the absence of asymmetric atoms. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the piperidine ring adopts a chair conformation, with the phenylpropanamide and propanoic acid groups in equatorial positions [2] [6]. The planar anilide group facilitates π-stacking interactions, though this has minimal impact on receptor binding.

Table 1: Structural Comparison of Remifentanil and Remifentanil Acid

PropertyRemifentanilRemifentanil Acid
Molecular FormulaC₂₀H₂₈N₂O₅C₁₉H₂₆N₂O₅
Molecular Weight (g/mol)376.453362.426
Key Functional GroupsMethyl ester, anilideCarboxylic acid, anilide
Chiral CentersC4 piperidineNone

Physicochemical Properties: Solubility, Stability, and Reactivity

RA exhibits distinct physicochemical properties due to its carboxylic acid group:

  • Solubility: RA is hydrophilic, with significantly higher aqueous solubility than remifentanil. The ionization of its carboxylic acid group (pKa ≈ 4.5) enhances solubility in physiological pH (7.4), while remifentanil’s ester group contributes to greater lipophilicity (logP 1.75 vs. 2.83 for remifentanil) [6] [9]. This polarity limits RA’s membrane permeability, explaining its confinement to plasma and extracellular fluids.
  • Stability: RA is stable in plasma and urine but susceptible to decarboxylation under acidic conditions or elevated temperatures. In contrast to remifentanil, which degrades rapidly in blood (t₁/₂ ≈ 3–10 min), RA persists for hours in biological matrices [6] [9]. Its stability in biological samples allows reliable quantification via liquid chromatography–mass spectrometry (LC-MS).
  • Reactivity: As a carboxylic acid, RA can form inactive glucuronide conjugates via UGT enzymes, though this pathway is minor (<5% of total metabolism) [9]. It does not undergo further hydrolysis or esterification under physiological conditions.

Table 2: Physicochemical Comparison of Remifentanil and Remifentanil Acid

PropertyRemifentanilRemifentanil Acid
logP (Octanol-Water)2.831.75
pKa7.07 (Tertiary amine)4.50 (Carboxylic acid)
Aqueous SolubilityLowHigh
Plasma Half-Life3–10 min90–120 min

Comparative Analysis with Parent Compound (Remifentanil)

Pharmacological Activity

RA is pharmacologically inert at opioid receptors. In vitro binding assays reveal a µ-opioid receptor affinity 4,600-fold lower than remifentanil (IC₅₀ > 100,000 nM vs. 1–10 nM for remifentanil) [1] [9]. Animal models confirm RA’s negligible analgesic potency; doses exceeding 4600× the effective dose of remifentanil elicit no antinociceptive effects [1] [8]. This inertness stems from:

  • Loss of hydrogen-bonding capacity from the ester-to-acid conversion.
  • Increased polarity hindering blood-brain barrier penetration.
  • Incompatibility with the hydrophobic µ-opioid receptor binding pocket [9].

Pharmacokinetic Behavior

Remifentanil undergoes rapid extrahepatic hydrolysis by nonspecific esterases to RA, with a metabolic clearance rate of ≈40 mL/min/kg [4] [9]. RA elimination is renal, with 90% excreted unchanged in urine. Its clearance correlates strongly with renal function:

  • Normal renal function: RA clearance = 176 ± 49 mL/kg/h.
  • Severe renal impairment (CLcr <30 mL/min): RA clearance drops to 41 ± 29 mL/kg/h [6].Consequently, RA accumulates in renal dysfunction, reaching plasma concentrations >700 ng/mL after prolonged remifentanil infusions (vs. <100 ng/mL in normal function) [6]. Despite this, no clinically significant µ-opioid effects occur due to RA’s intrinsic inactivity [1] [6].

Table 3: Pharmacokinetic Parameters of Remifentanil and Remifentanil Acid

ParameterRemifentanilRemifentanil Acid
Primary MetabolismEsterase hydrolysisRenal excretion
Metabolic Clearance40 mL/min/kgNot applicable
Renal ClearanceNegligible176 mL/kg/h (normal)
Metabolic Ratio (RA:Remi)15:1 (normal)116:1 (severe renal impairment)
Protein Binding70%<10%

Metabolic Interdependence

RA formation is the dominant pathway for remifentanil elimination. The "metabolic ratio" (RA-to-remifentanil steady-state concentration ratio) increases 8-fold in severe renal impairment (116 ± 110 vs. 15 ± 4 in normal function), reflecting reduced RA excretion [6]. However, this does not alter remifentanil’s pharmacokinetics, as its clearance remains independent of renal or hepatic function [5] [8].

Properties

CAS Number

132875-68-4

Product Name

Remifentanil Acid

IUPAC Name

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24)

InChI Key

GFJKFSFFMHOISI-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC

Synonyms

4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine propionic acid
GI 90291
GI-90291
GI90291
GR 90291
GR 90291C
GR-90291
GR90291

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.